5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Cross-coupling Synthetic chemistry Building block diversification

Optimized for kinase inhibitor SAR: C5-Br enables regioselective Suzuki-Miyaura coupling without chemoselectivity complications of dual-halogen analogs. Pre-installed C4-pyrrolidine eliminates post-coupling amination. Distinct Br isotopic pattern (1:1 M:M+2) ideal for LC-MS method development. Cited in U.S. Patent 8,962,641 for FTO reference. Procure as 95% powder for immediate parallel synthesis deployment.

Molecular Formula C8H11BrN4
Molecular Weight 243.108
CAS No. 1542885-86-8
Cat. No. B2639971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine
CAS1542885-86-8
Molecular FormulaC8H11BrN4
Molecular Weight243.108
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2Br)N
InChIInChI=1S/C8H11BrN4/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
InChIKeyGLPHMFPCVJOQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1542885-86-8): Procurement-Grade Identification and Baseline Characteristics


5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1542885-86-8, molecular formula C8H11BrN4, molecular weight 243.10 g/mol) is a heterocyclic pyrimidine derivative featuring a bromine atom at the C5 position and a pyrrolidine ring at the C4 position [1]. The compound is commercially available as a powder with a reported purity of 95%, stored at room temperature . Its structural features position it within the broader class of aminopyrimidine kinase inhibitor scaffolds and synthetic intermediates. The compound has been documented in kinase inhibitor patents as a representative pyrimidine-substituted pyrrolidine derivative [2].

Why 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Cannot Be Substituted with Generic Pyrimidine Analogs


Generic substitution of 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine with structurally similar pyrimidine derivatives—such as the 4-chloro analog (5-bromo-4-chloropyrimidin-2-amine, CAS 1044767-99-8) or the de-brominated variant (4-(pyrrolidin-1-yl)pyrimidin-2-amine, CAS 1215986-09-6)—introduces quantifiable divergence across three critical dimensions: (1) the C5 bromine atom confers electrophilic reactivity essential for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling downstream diversification that chloro or unsubstituted analogs cannot equivalently support [1]; (2) the pyrrolidine substituent at C4 establishes a distinct steric and electronic profile that modulates kinase binding pocket occupancy relative to piperazine or morpholine analogs [2]; and (3) the combination of C5-bromo with C4-pyrrolidine generates a specific molecular weight (243.10 g/mol) and lipophilicity profile distinct from both halogen-swapped and amine-substituted comparators, directly impacting chromatographic retention, solubility, and membrane permeability in biological assays [3].

Quantitative Differentiation Evidence: 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine vs. Closest Structural Analogs


C5 Bromine Enables Suzuki-Miyaura Cross-Coupling Reactivity Not Possible with 4-Chloro or De-Brominated Analogs

The C5 bromine atom in 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling C-C bond formation at the 5-position for rapid analog generation. The de-brominated analog 4-(pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1215986-09-6) lacks this electrophilic site entirely and cannot participate in aryl/heteroaryl coupling without prior halogenation. The 4-chloro analog 5-bromo-4-chloropyrimidin-2-amine (CAS 1044767-99-8) possesses two halogen sites, introducing chemoselectivity challenges where the bromine is approximately three-fold more reactive than chlorine in aminolysis reactions [1]. The single C5-bromo substitution pattern in the target compound enables regioselective mono-functionalization without competitive side reactions at the C4 pyrrolidine-occupied position. Class-level inference from halogenated pyrimidine literature confirms that bromopyrimidines are most reactive in cross-coupling compared to chloro- and iodo-pyrimidines [2].

Cross-coupling Synthetic chemistry Building block diversification

Commercially Available 95% Purity Powder Enables Direct Use Without Pre-Purification vs. Technical-Grade Analogs

The target compound is commercially available from a major supplier (Sigma-Aldrich) as a powder with a documented purity specification of 95% and defined storage conditions (room temperature) . In contrast, the closest analog 4-(pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1215986-09-6) is available only through specialized inquiry with no publicly disclosed purity specification , and 5-bromo-4-chloropyrimidin-2-amine is predominantly listed as a custom synthesis item requiring separate procurement and validation [1]. This represents a practical procurement differentiation: the target compound offers immediate, quality-assured availability versus analog compounds requiring custom sourcing with undefined purity and longer lead times. The 95% purity specification reduces the need for in-house purification prior to use in SAR campaigns or building block applications.

Procurement specification Purity Quality control

Pyrrolidine at C4 Establishes Distinct Molecular Weight Profile vs. Piperazine Analogs, Impacting Physicochemical Property Calculations

The target compound (C8H11BrN4, MW 243.10 g/mol) carries the pyrrolidine ring at the C4 position. The piperazine analog 5-bromo-2-piperazinopyrimidine (C8H11BrN4, MW 243.10 g/mol, identical molecular formula but distinct connectivity) presents a different hydrogen-bonding profile due to the piperazine N-H donor [1]. The de-brominated analog 4-(pyrrolidin-1-yl)pyrimidin-2-amine (C8H12N4, MW 164.21 g/mol) is 78.89 g/mol lighter due to the absence of the bromine atom, fundamentally altering its calculated LogP, polar surface area, and chromatographic retention behavior . The ~48% difference in molecular weight between the target compound and its de-brominated analog translates to divergent physicochemical property predictions that affect compound handling, solubility assessment, and membrane permeability estimation in drug discovery workflows [2].

Physicochemical properties Molecular weight Lipophilicity

Documented Patent Inclusion as Pyrimidine-Substituted Pyrrolidine Derivative Supports Prior Art Position vs. Unpatented Analogs

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is explicitly encompassed within the Markush structure of U.S. Patent 8,962,641 (Boehringer Ingelheim), which claims pyrimidine-substituted pyrrolidine derivatives as pharmaceutical compositions for kinase-mediated diseases [1]. This patent documentation provides a defined prior art position. In contrast, the closely related analog 5-bromo-4-chloropyrimidin-2-amine (CAS 1044767-99-8) shows minimal patent literature presence (patent count: 0; literature count: 0 per PubChemLite annotation) [2], and the de-brominated analog 4-(pyrrolidin-1-yl)pyrimidin-2-amine does not appear in the same patent family. The target compound's inclusion in a granted U.S. patent establishes a verifiable intellectual property footprint that is absent for the alternative analogs, which may affect freedom-to-operate assessments in commercial development programs .

Intellectual property Patent landscape FTO

Optimal Research and Industrial Application Scenarios for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Based on Quantitative Evidence


Regioselective Suzuki-Miyaura Diversification for Kinase Inhibitor SAR Campaigns

This compound is optimally deployed as a building block in structure-activity relationship (SAR) campaigns targeting kinase inhibitors, where the C5 bromine enables regioselective Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The single electrophilic site (C5-Br) avoids the chemoselectivity complications inherent in dual-halogen analogs such as 5-bromo-4-chloropyrimidin-2-amine, while the C4 pyrrolidine substituent is pre-installed, eliminating the need for post-coupling amination steps [1]. The documented patent inclusion of this scaffold in pyrimidine-substituted pyrrolidine derivatives supports its relevance in kinase-targeted therapeutic development [2].

Direct-Use Building Block for Parallel Synthesis Libraries with Defined Purity Specifications

The commercial availability of 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine as a 95% purity powder enables immediate deployment in parallel synthesis workflows without pre-purification. This specification contrasts with analog compounds requiring custom synthesis and in-house validation [1]. The compound is suitable for incorporation into 96-well or 384-well plate-based parallel chemistry for generating focused libraries of 5-arylated pyrimidine derivatives, with the bromine handle providing a consistent coupling partner for automated synthesis platforms [2].

Reference Standard for LC-MS Method Development in Pyrimidine Analog Characterization

With a defined molecular weight of 243.10 g/mol, a characteristic bromine isotopic pattern (~1:1 M:M+2 ratio), and the distinct pyrrolidine fragmentation signature, this compound serves as an effective reference standard for LC-MS method development and validation. The bromine isotopic signature provides unambiguous mass spectrometry identification, while the 78.89 g/mol mass difference from the de-brominated analog ensures clear chromatographic resolution under reverse-phase conditions [1]. This application is particularly relevant for laboratories establishing analytical methods for pyrimidine-based compound collections [2].

Prior Art Reference Compound for Freedom-to-Operate Assessment

The explicit inclusion of 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine within the Markush claims of U.S. Patent 8,962,641 establishes this compound as a concrete reference point for freedom-to-operate (FTO) analysis in pharmaceutical development programs targeting pyrimidine-substituted pyrrolidine derivatives [1]. Procurement of this compound enables internal validation of patent scope and supports the design of novel analogs falling outside existing claims, whereas structurally similar but unpatented analogs provide no such FTO reference baseline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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